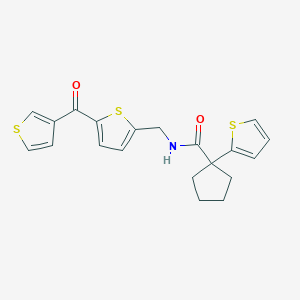

1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The compound 1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide is closely related to the compounds studied in the provided papers. In paper , the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was achieved through the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine. This process likely shares similarities with the synthesis of the compound , as both involve thiophene derivatives and car

Wissenschaftliche Forschungsanwendungen

Electrochromic and Photochromic Properties

Research on derivatives similar to 1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide has unveiled their significant electrochromic and photochromic capabilities. These compounds exhibit the ability to reversibly switch between colorless and colored states through the application of UV and visible light, respectively. Additionally, their transition from the colored ring-closed state back to the colorless ring-open state can be catalyzed electrochemically or chemically, indicating potential applications in smart materials and display technologies (Peters & Branda, 2003).

Antimicrobial Applications

Compounds with the thiophene motif have been studied for their antimicrobial properties. Specifically, derivatives such as 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide have shown effectiveness against both Gram-positive and Gram-negative bacteria. This highlights their potential in the development of new antibiotic and antibacterial drugs, addressing the growing concern of antibiotic resistance (Ahmed, 2007).

Anticancer Applications

The exploration into thiophene-containing compounds for anticancer applications has yielded promising results. Novel pharmacophores incorporating the thiazole moiety, synthesized through facile methods, have demonstrated potent anticancer activities. These studies suggest the potential of such compounds in developing new therapeutic agents for cancer treatment, offering hope for more effective and targeted cancer therapies (Gomha et al., 2017).

Material Science Applications

Thiophene and its derivatives have found extensive applications in material science, ranging from their use in organic semiconductors to conducting polymers. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. This versatility underscores the importance of thiophene-based compounds in advancing technology and developing new materials for electronic applications (Nagaraju et al., 2018).

Eigenschaften

IUPAC Name |

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2S3/c22-18(14-7-11-24-13-14)16-6-5-15(26-16)12-21-19(23)20(8-1-2-9-20)17-4-3-10-25-17/h3-7,10-11,13H,1-2,8-9,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXYUXPLUCZLDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2537565.png)

![3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537566.png)

![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2537570.png)

![2-(4-isopropylphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2537572.png)

![[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile](/img/structure/B2537575.png)

![2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid](/img/structure/B2537579.png)

![N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2537580.png)

![3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2537583.png)